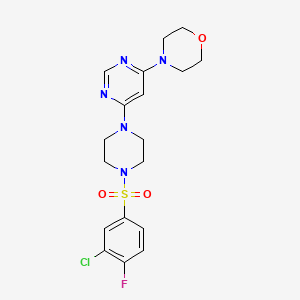
Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-(3-bromo-5-chloro-2-fluorophenyl)-, 1,1-dimethylethyl ester, also known as tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate, is a chemical compound with the molecular formula C11H12BrClFNO2 . It has a molecular weight of 324.57 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H12BrClFNO2. This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.57 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 294.6±40.0 °C at 760 mmHg . The melting point is not specified .Scientific Research Applications
Diastereoselective Microbial Reduction
The chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, was prepared for the synthesis of the HIV protease inhibitor Atazanavir. This process involved the diastereoselective reduction of carbamic acid using microbial cultures, highlighting the role of such compounds in drug synthesis. Rhodococcus, Brevibacterium, and Hansenula strains were notably effective, achieving high yields and purity levels exceeding 90% and 98%, respectively (Patel, Chu, & Mueller, 2003).
Ammonia Equivalents in Palladium-catalyzed Amination
Carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent for palladium-catalyzed amination of aryl halides. This application is crucial in the preparation of anilines, especially those with sensitive functional groups, by using amine derivatives derived from carbamic acid esters (Mullick et al., 2010).
Synthesis of Nicotinic Acetylcholine Receptor Agonists
A concise method was developed for synthesizing (S)-(1-aza-bicyclo[2.2.2]oct-3-yl)carbamic acid (S)-1-(2-fluorophenyl)ethyl ester HCl salt, a selective agonist for the nicotinic acetylcholine receptor α7. The synthesis involved starting from alcohol and highlighted the strategic use of strong bases for achieving high overall yields (Jiang, Prasad, & Repič, 2009).
Development of Phosgene-free Synthesis Processes
The synthesis process for Tolylenediisocyanate, which does not use phosgene, involves the preparation of carbamic acid esters (carbamates) through alkoxycarbonylation. This process, using zinc acetate as a catalyst, represents an advancement in safer chemical synthesis methods (Aso & Baba, 2003).
Biocatalytic Conversion in Drug Synthesis
An efficient biocatalytic method was developed for converting a specific carbamic acid ester into a critical intermediate for the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. This process highlights the role of enzymes in mediating the conversion of esters to amides, offering a practical alternative to chemical routes (Gill & Patel, 2006).
Mechanism of Action
Target of action
Carbamates are a class of compounds that are well known for their inhibitory effects on acetylcholinesterase, an enzyme that is essential for nerve signal transmission . .
Mode of action
If “tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate” acts like other carbamates, it might bind to its target enzyme and inhibit its activity, leading to an accumulation of acetylcholine in the synapses .
Biochemical pathways
The accumulation of acetylcholine could affect various biochemical pathways that rely on cholinergic signaling. This could lead to a variety of downstream effects, depending on the specific cells and tissues involved .
Pharmacokinetics
Many carbamates are known to be well absorbed in the body and can cross the blood-brain barrier .
Result of action
The result of the action of “tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate” would depend on its specific targets and the tissues in which these targets are expressed. If it acts like other carbamates, it could potentially lead to symptoms associated with excessive acetylcholine, such as muscle weakness, breathing difficulties, and changes in heart rate .
Action environment
The action, efficacy, and stability of “tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate” could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could interact with the compound .
properties
IUPAC Name |
tert-butyl N-(3-bromo-5-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-8-5-6(13)4-7(12)9(8)14/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQBTCYBYFOFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

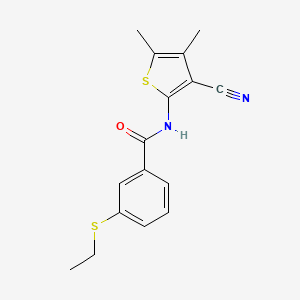


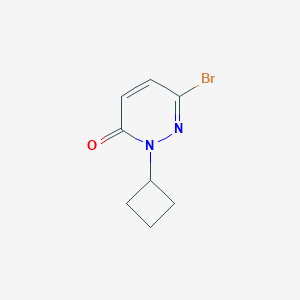
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2597007.png)
![2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate](/img/structure/B2597010.png)
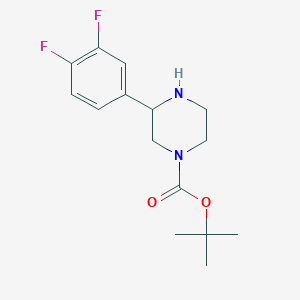

![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)
![3,3,3-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2597016.png)
![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)
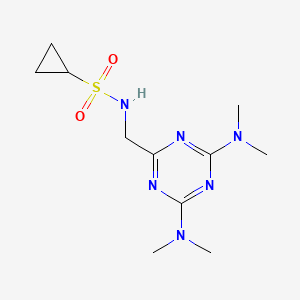
![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)
